![molecular formula C9H7N3O3 B15334655 5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid](/img/structure/B15334655.png)
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-pyrimidinyl hydrazine with 3-methyl-2-butanone in the presence of an oxidizing agent to form the isoxazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methyl group or the pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar biological activities.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Known for its use in the synthesis of penicillin intermediates.
Uniqueness
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid is unique due to its fused pyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other isoxazole derivatives .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-methyl-3-pyrimidin-5-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(9(13)14)8(12-15-5)6-2-10-4-11-3-6/h2-4H,1H3,(H,13,14) |
InChI Key |
LORUMJQCWVOAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=CN=C2)C(=O)O |
Origin of Product |
United States |
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